molecular formula C27H31N7O5 B11669093 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

Cat. No.: B11669093
M. Wt: 533.6 g/mol
InChI Key: RSVUXRKVGSBJFJ-TURZUDJPSA-N
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Description

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with morpholine groups, a hydrazine linkage, and a benzoate ester, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL BENZOATE typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.

    Hydrazine Linkage Formation: The triazine core is then reacted with hydrazine hydrate to introduce the hydrazine linkage.

    Benzoate Ester Formation: The final step involves the esterification of the phenyl group with benzoic acid under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the hydrazine linkage.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylmorpholine: A simpler compound with a similar morpholine and benzoyl structure.

    4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid: A compound with a similar triazine and morpholine structure but different functional groups.

Uniqueness

4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL BENZOATE is unique due to its combination of a triazine ring, morpholine groups, hydrazine linkage, and benzoate ester, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H31N7O5

Molecular Weight

533.6 g/mol

IUPAC Name

[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C27H31N7O5/c1-2-38-23-18-20(8-9-22(23)39-24(35)21-6-4-3-5-7-21)19-28-32-25-29-26(33-10-14-36-15-11-33)31-27(30-25)34-12-16-37-17-13-34/h3-9,18-19H,2,10-17H2,1H3,(H,29,30,31,32)/b28-19+

InChI Key

RSVUXRKVGSBJFJ-TURZUDJPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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